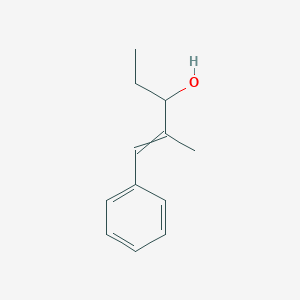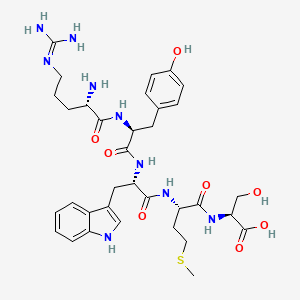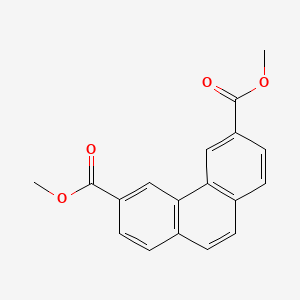
3,6-Phenanthrenedicarboxylic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Phenanthrenedicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C18H12O4. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups esterified with methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester typically involves the esterification of 3,6-Phenanthrenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Phenanthrenedicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: 3,6-Phenanthrenedicarboxylic acid.
Reduction: 3,6-Phenanthrenedicarbinol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Applications De Recherche Scientifique
3,6-Phenanthrenedicarboxylic acid, dimethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The aromatic ring can interact with proteins and nucleic acids, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Phenanthrenedicarboxylic acid diethyl ester
- Biphenyl-3,5-dicarboxylic acid dimethyl ester
- Phenanthrene-4-carboxylic acid
Uniqueness
3,6-Phenanthrenedicarboxylic acid, dimethyl ester is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
181509-97-7 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
dimethyl phenanthrene-3,6-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-7-5-11-3-4-12-6-8-14(18(20)22-2)10-16(12)15(11)9-13/h3-10H,1-2H3 |
Clé InChI |
COIIVYRSSNITFW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)C(=O)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
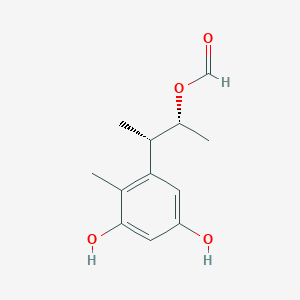
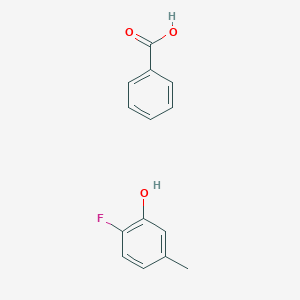
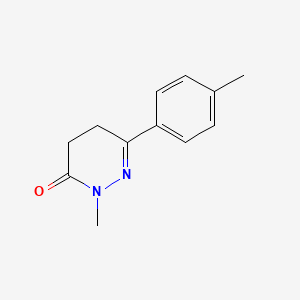
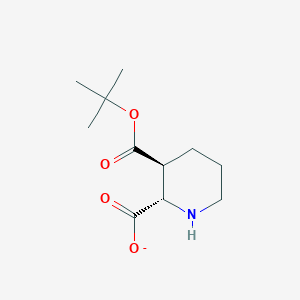
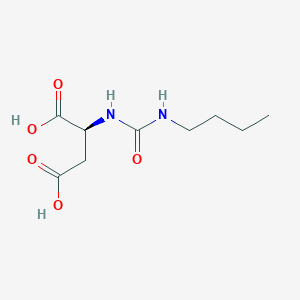
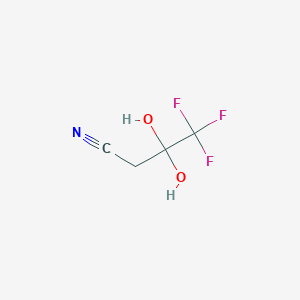
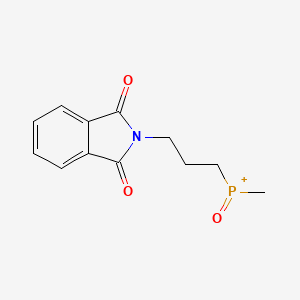
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
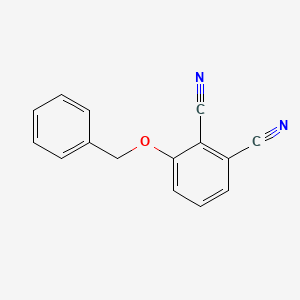
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
